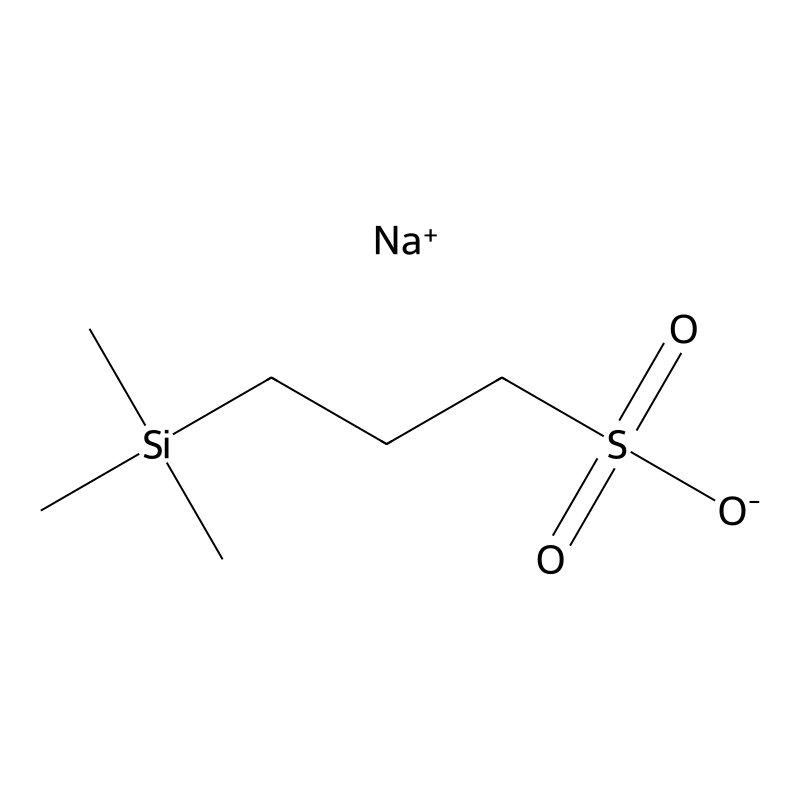

1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in NMR Spectroscopy

Specific Scientific Field: Nuclear Magnetic Resonance (NMR) Spectroscopy

Summary of the Application: DSS sodium salt is used as an internal standard in 1H NMR spectroscopy for the measurement of chemical shifts .

Methods of Application or Experimental Procedures: In NMR spectroscopy, a small amount of DSS sodium salt is added to the sample being analyzed. The NMR spectra are then recorded. The chemical shifts of the sample are compared to the signal from the DSS sodium salt, which is set at 0 ppm .

Results or Outcomes: The use of DSS sodium salt allows for the accurate measurement of chemical shifts in NMR spectroscopy. This helps in the identification and characterization of compounds .

Application in Polymer Science

Specific Scientific Field: Polymer Science

Summary of the Application: DSS sodium salt acts as a catalyst in the ring-opening polymerization of cyclic amines, leading to the formation of polyamine blocks.

Methods of Application or Experimental Procedures: In the synthesis of polyamine block-copolymers, DSS sodium salt is added as a catalyst. The cyclic amines are then added and the reaction is allowed to proceed under controlled conditions.

Results or Outcomes: The use of DSS sodium salt as a catalyst results in the formation of polyamine block-copolymers. These polymers have diverse functionalities and can be used in the development of novel materials such as drug delivery systems, sensors, and self-assembling materials.

Application in pH Insensitive Studies

Summary of the Application: DSS sodium salt is used in NMR spectroscopy for studies that require pH insensitivity. The chemical shift, specifically the signal for the trimethylsilyl group, is relatively insensitive to pH .

Methods of Application or Experimental Procedures: In NMR spectroscopy, DSS sodium salt is added to the sample being analyzed. The NMR spectra are then recorded. The chemical shifts of the sample are compared to the signal from the DSS sodium salt .

Results or Outcomes: The use of DSS sodium salt allows for the accurate measurement of chemical shifts in NMR spectroscopy, even in studies where the pH may vary .

Application in Synthesis of Polyamine Block-Copolymers

Specific Scientific Field: Polymer Chemistry

Summary of the Application: DSS sodium salt can be used as a reagent to synthesize polyamine block-copolymers .

Methods of Application or Experimental Procedures: In the synthesis of polyamine block-copolymers, DSS sodium salt is added as a reagent. The reaction is allowed to proceed under controlled conditions .

Results or Outcomes: The use of DSS sodium salt as a reagent results in the formation of polyamine block-copolymers. These polymers have diverse functionalities and can be used in the development of novel materials .

1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt, commonly referred to as sodium 3-(trimethylsilyl)-1-propanesulfonate, is an organosulfonic acid derivative with the chemical formula and a molecular weight of approximately 218.32 g/mol. This compound is characterized by its crystalline powder form, which can appear white to beige in color. It is primarily utilized as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its unique chemical structure that allows for precise chemical shift referencing in aqueous solutions .

- Nucleophilic Substitution Reactions: The sulfonate group can be replaced by nucleophiles under appropriate conditions.

- Hydrolysis: In aqueous environments, the compound can hydrolyze, releasing trimethylsilanol and forming the corresponding sulfonic acid.

- Formation of Derivatives: It can react with alcohols or amines to form esters or amides, respectively.

These reactions are significant in synthetic organic chemistry and analytical applications.

The synthesis of sodium 3-(trimethylsilyl)-1-propanesulfonate typically involves the following steps:

- Preparation of 3-(Trimethylsilyl)-1-propanesulfonic Acid: This can be achieved through the reaction of propanesulfonyl chloride with trimethylsilanol in the presence of a base.

- Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide or sodium bicarbonate to yield the sodium salt.

- Purification: The product is purified through crystallization or chromatography to obtain a high-purity compound suitable for analytical applications.

This method highlights the straightforward approach to synthesize this compound while ensuring purity for its intended use.

Sodium 3-(trimethylsilyl)-1-propanesulfonate finds numerous applications in various fields:

- Nuclear Magnetic Resonance Spectroscopy: It serves as an internal standard for calibrating NMR spectra, especially in aqueous solutions.

- Biochemical Assays: Used as a stabilizing agent or reference compound in various enzymatic and biochemical assays.

- Analytical Chemistry: Employed in chromatography and mass spectrometry for improving resolution and accuracy.

These applications underscore its importance in both research and industrial settings.

Interaction studies involving sodium 3-(trimethylsilyl)-1-propanesulfonate primarily focus on its compatibility with other solvents and reagents used in NMR spectroscopy. Its solubility in water and organic solvents allows it to interact favorably with a variety of compounds without significantly altering their chemical properties. Additionally, it has been noted for its minimal interference with biological assays, making it an ideal candidate for use in complex mixtures .

Sodium 3-(trimethylsilyl)-1-propanesulfonate shares structural similarities with several other compounds that also contain sulfonate groups or trimethylsilyl moieties. Below are some notable comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Sodium 2,2-Dimethyl-2-silapentane-5-sulfonate | C₆H₁₅NaO₃SSi | Used as an NMR reference standard similar to DSS. |

| Sodium Propanesulfonate | C₃H₇NaO₃S | Simpler structure; lacks trimethylsilyl group. |

| Sodium Sulfobutyl Ether Beta-Cyclodextrin | C₂₁H₃₅NaO₁₁S | Larger cyclic structure; used in drug delivery systems. |

Uniqueness

Sodium 3-(trimethylsilyl)-1-propanesulfonate is unique due to its specific trimethylsilyl group that enhances its solubility and stability in aqueous environments compared to other similar sulfonates. This feature makes it particularly advantageous as an NMR standard and stabilizing agent in biochemical applications.